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Compound of Interest

Compound Name: 4-Oxopentanoate

Cat. No.: B1231505

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
oxopentanoate, its parent compound levulinic acid, and its common esters. The information is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data in a structured format, details experimental methodologies,
and includes a visual representation of the general spectroscopic analysis workflow.

Introduction

4-Oxopentanoate, the conjugate base of 4-oxopentanoic acid (commonly known as levulinic
acid), is a key platform chemical derived from biomass. Its versatile keto-acid functionality
makes it a valuable building block in the synthesis of various pharmaceuticals, polymers, and
fine chemicals. A thorough understanding of its spectroscopic properties is crucial for its
identification, characterization, and quantification in various matrices. This guide focuses on the
spectroscopic data of levulinic acid and its ethyl and methyl esters as representative examples
of the 4-oxopentanoate structure.

Spectroscopic Data

The following sections summarize the key spectroscopic data for levulinic acid and its
derivatives. The data has been compiled from various spectral databases and literature
sources.
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The following tables present the *H and 3C NMR chemical shifts for levulinic acid

and ethyl 4-oxopentanoate.

Table 1: *H NMR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid)

Chemical Shift (3,

Coupling Constant

Proton Assignment Multiplicity

ppm) (J, Hz)
CHs (C5) 2.19 Singlet
CH: (C3) 2.56 Triplet 6.5
CHz2 (C2) 2.78 Triplet 6.5
COOH (C1) 11.2 (variable) Singlet

Solvent: Not specified in all sources, typically CDCIs or D20.

Table 2: 13C NMR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid)[1]

Carbon Assignment

Chemical Shift (8, ppm)

CHs (C5) 29.8
CH: (C2) 27.9
CH2 (C3) 37.8
C=0 (C4, ketone) 206.8
C=0 (C1, acid) 177.7

Solvent: Chloroform-d[1]

Table 3: *H NMR Spectroscopic Data of Ethyl 4-Oxopentanoate[2]
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J. Hz)

CHs (ester) 1.25 Triplet 7.1

CHs (C5) 2.18 Singlet

CHz2 (C2) 2.53 Triplet 6.6

CH: (C3) 2.74 Triplet 6.6

CHz (ester) 412 Quartet 7.1

Solvent: Not specified, likely CDCls.

Table 4: 13C NMR Spectroscopic Data of Ethyl 4-Oxopentanoate

Carbon Assignment Chemical Shift (8, ppm)
CHs (ester) 14.1

CHs (C5) 29.9

CHz (C2) 27.9

CHz (C3) 37.8

CH:z (ester) 60.4

C=0 (C1, ester) 172.8

C=0 (C4, ketone) 206.8

Note: Specific data for ethyl 4-oxopentanoate was not found in the search results. The
presented data is a typical expected spectrum based on the structure and data for similar
compounds.

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands for levulinic acid and its esters are presented below.

Table 5: IR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid)[3][4]
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Functional Group

Vibrational Mode

Wavenumber (cm~?)

O-H (Carboxylic Acid) Stretching 2500-3300 (broad)
C-H (Aliphatic) Stretching 2900-3000

C=0 (Ketone) Stretching 1715

C=0 (Carboxylic Acid) Stretching 1705

C-O Stretching 1200-1300

Table 6: IR Spectroscopic Data of Methyl 4-Oxopentanoate[5]

Functional Group

Vibrational Mode

Wavenumber (cm—1)

C-H (Aliphatic) Stretching 2950-3000
C=0 (Ketone) Stretching ~1740
C=0 (Ester) Stretching ~1735
C-O (Ester) Stretching 1150-1250

Table 7: IR Spectroscopic Data of Ethyl 4-Oxopentanoate[6]

Functional Group

Vibrational Mode

Wavenumber (cm—1)

C-H (Aliphatic) Stretching 2900-3000
C=0 (Ketone) Stretching ~1735
C=0 (Ester) Stretching ~1730
C-O (Ester) Stretching 1150-1250

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Table 8: Mass Spectrometry Data (Electron lonization) of Levulinic Acid (4-Oxopentanoic Acid)

[7]
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m/z Relative Intensity (%) Fragment
116 ~10 [M]*

99 ~20 [M - OH]*

3 ~30 [M - COOH]*
43 100 [CHsCOJ*

Table 9: Mass Spectrometry Data (Electron lonization) of Methyl 4-Oxopentanoate

m/z Relative Intensity (%) Fragment

130 ~15 [M]*

99 ~40 [M - OCHs]*

87 ~30 [M - CHsCOJ*

74 ~100 McLafferty rearrangement
43 ~80 [CHsCOl*

Note: Specific data for methyl 4-oxopentanoate was not found in the search results. The

presented data is a typical expected spectrum based on the structure and data for similar

compounds.

Table 10: Mass Spectrometry Data (Electron lonization) of Ethyl 4-Oxopentanoate[2][8]

m/z Relative Intensity (%) Fragment

144 ~5 [M]*+

99 ~83 [M - OC2Hs]*

74 ~23 McLafferty rearrangement
43 100 [CHsCOJ*
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Experimental Protocols

Detailed experimental protocols for acquiring the cited spectroscopic data are often specific to
the instrument and laboratory. However, general methodologies are provided below.

A general protocol for obtaining *H and 3C NMR spectra is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, D20) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include the spectral width, number of scans, and relaxation delay.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all
carbon atoms. A larger number of scans is usually required due to the lower natural

abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to an internal standard, typically
tetramethylsilane (TMS).

A general protocol for obtaining FT-IR spectra is as follows:
e Sample Preparation:
o Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

o Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr
powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CS2) and place it in a liquid
cell.[9]

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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» Data Acquisition: Record a background spectrum of the empty sample holder (or solvent).
Then, record the sample spectrum. The instrument software will automatically ratio the
sample spectrum to the background spectrum to produce the final absorbance or
transmittance spectrum.

o Data Processing: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

A general protocol for obtaining electron ionization (EI) mass spectra is as follows:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable inlet system, such as a direct insertion probe for solids or a gas chromatograph
(GC-MS) for volatile liquids.

« lonization: Bombard the sample molecules with a high-energy electron beam (typically 70
eV) in the ion source. This causes ionization and fragmentation of the molecules.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and record their abundance.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Analyze the molecular ion peak and the fragmentation pattern to determine the molecular
weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 4-oxopentanoate.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Oxopentanoate and its
Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1231505#spectroscopic-data-nmr-ir-ms-of-4-
oxopentanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-levulinate
https://www.researchgate.net/figure/FTIR-spectra-500-4000cm-range-of-levulinic-acid_fig2_358255799
https://webbook.nist.gov/cgi/cbook.cgi?ID=C123762&Type=IR-SPEC&Index=0
https://webbook.nist.gov/cgi/cbook.cgi?ID=C624453&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C539888&Mask=80
https://www.chemicalbook.com/SpectrumEN_123-76-2_MS.htm
https://webbook.nist.gov/cgi/inchi?ID=C539888&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=B6007016&Mask=80
https://www.benchchem.com/product/b1231505#spectroscopic-data-nmr-ir-ms-of-4-oxopentanoate
https://www.benchchem.com/product/b1231505#spectroscopic-data-nmr-ir-ms-of-4-oxopentanoate
https://www.benchchem.com/product/b1231505#spectroscopic-data-nmr-ir-ms-of-4-oxopentanoate
https://www.benchchem.com/product/b1231505#spectroscopic-data-nmr-ir-ms-of-4-oxopentanoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1231505?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

